

4-(Benzyloxy)-2-bromo-1-fluorobenzene suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Benzyloxy)-2-bromo-1-fluorobenzene

Cat. No.: B1288525

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An In-depth Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Benzyloxy)-2-bromo-1-fluorobenzene**, a halogenated aromatic ether. Due to the limited availability of detailed public data on this specific compound, this guide presents available supplier information alongside representative experimental protocols and potential applications inferred from structurally related molecules. This approach aims to provide a valuable resource for researchers utilizing this and similar chemical building blocks in medicinal chemistry and materials science.

Compound Overview

4-(Benzyloxy)-2-bromo-1-fluorobenzene is a substituted aromatic compound featuring a benzyl ether group, a bromine atom, and a fluorine atom on the benzene ring. Its chemical structure makes it a potentially useful intermediate in organic synthesis, particularly for the introduction of a fluorinated benzyloxy-phenyl moiety into larger molecules.

Chemical Structure:

- IUPAC Name: 1-(Benzyloxy)-3-bromo-4-fluorobenzene
- Molecular Formula: C₁₃H₁₀BrFO

- Molecular Weight: 281.12 g/mol
- CAS Number: 185346-79-6

Commercial Availability and Specifications

Several chemical suppliers offer **4-(Benzyloxy)-2-bromo-1-fluorobenzene**. The following table summarizes the available quantitative data from a selection of these suppliers.

Researchers should note that purity and availability are subject to change and should be confirmed with the supplier.

Supplier	Product/Catalog No.	Purity	Notes
Thermo Scientific Chemicals	AC446890050	98%	Formerly an Alfa Aesar product.
BOC Sciences	185346-79-6	96%	Listed as a main product.
Rhenium Shop	-	98%	Distributor for Thermo Scientific Chemicals.

Representative Synthesis Protocol

A detailed experimental protocol for the synthesis of **4-(Benzyloxy)-2-bromo-1-fluorobenzene** is not readily available in peer-reviewed literature. However, a standard method for preparing such compounds is the Williamson ether synthesis, starting from the corresponding phenol and a benzyl halide. The following is a representative protocol for a similar transformation.

Reaction: Synthesis of a Benzyl Ether from a Phenol

Objective: To describe a general procedure for the benzylation of a substituted phenol, which can be adapted for the synthesis of **4-(Benzyloxy)-2-bromo-1-fluorobenzene** from 3-bromo-4-fluorophenol.

Materials:

- 3-Bromo-4-fluorophenol
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Acetone or Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

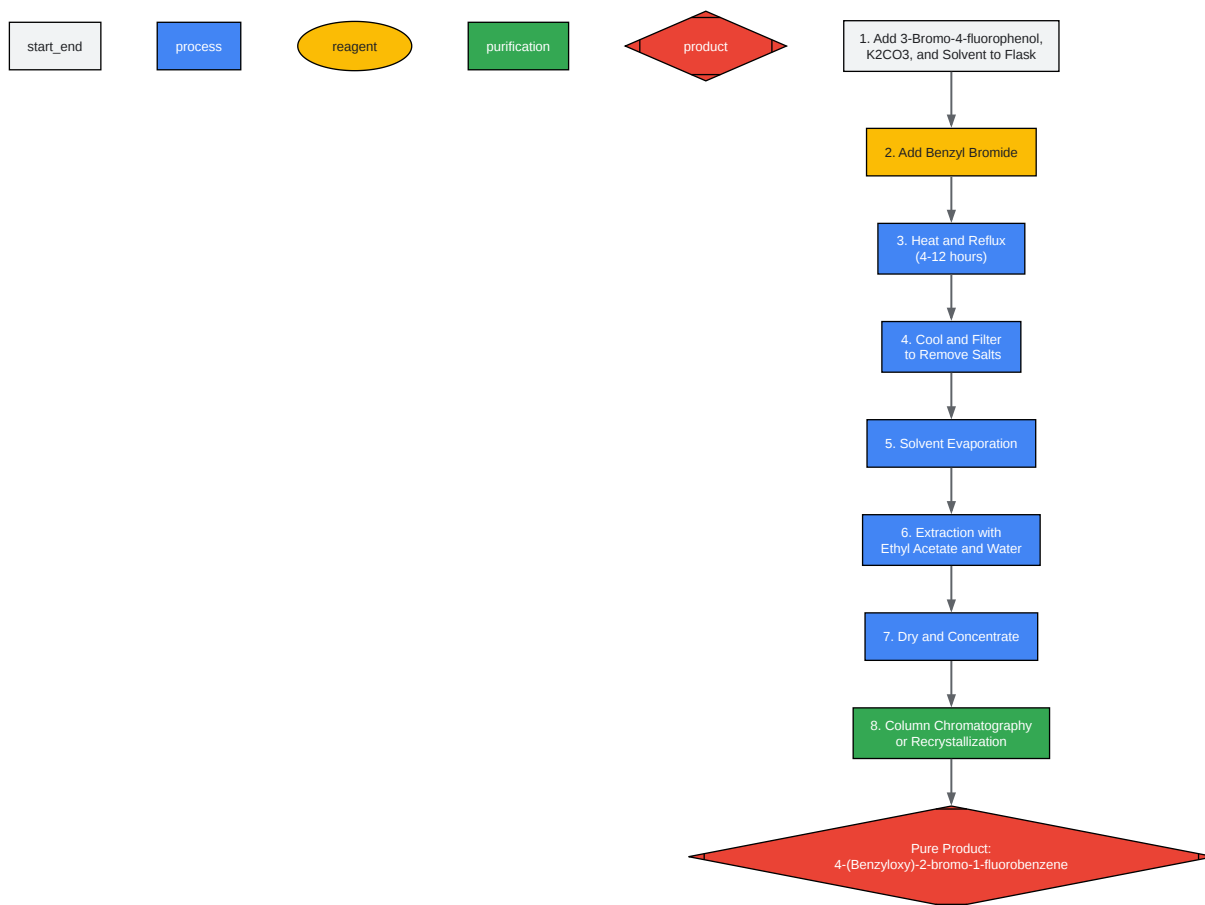
Experimental Procedure:

- Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorophenol (1.0 eq).
- Solvent and Base: Dissolve the phenol in acetone or DMF. Add finely ground potassium carbonate (1.5 - 2.0 eq).
- Reagent Addition: Add benzyl bromide (1.1 eq) to the suspension dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir vigorously for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure **4-(Benzyloxy)-2-bromo-1-fluorobenzene**.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis described above.



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Caption: Workflow for the Williamson Ether Synthesis of **4-(Benzyloxy)-2-bromo-1-fluorobenzene**.

Potential Applications in Drug Development

While specific biological activities or signaling pathway involvements for **4-(Benzyloxy)-2-bromo-1-fluorobenzene** are not documented, its structural motifs are common in medicinal chemistry. The presence of fluorine and a benzyl ether group suggests its utility as a building block for designing novel therapeutic agents.

- **Metabolic Stability:** The fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.
- **Binding Affinity:** Fluorine's high electronegativity can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites, potentially enhancing binding affinity and potency.
- **Lipophilicity and Permeability:** The introduction of fluorine can modulate the lipophilicity (logP) of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. The benzyl group also significantly increases lipophilicity.
- **Conformational Control:** The C-F bond can influence the conformation of a molecule, which may lock it into a bioactive shape.

This compound could serve as a precursor for more complex molecules, where the bromine atom can be functionalized further through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build carbon-carbon or carbon-heteroatom bonds.

Signaling Pathways

There is no publicly available information linking **4-(Benzyloxy)-2-bromo-1-fluorobenzene** to any specific signaling pathways. Its role is currently established as a synthetic intermediate rather than a biologically active molecule. Researchers may use it to synthesize novel compounds which could then be screened for activity against various biological targets and pathways.

Conclusion

4-(Benzyloxy)-2-bromo-1-fluorobenzene is a commercially available chemical intermediate with potential applications in the synthesis of complex organic molecules for drug discovery and materials science. While detailed studies on this specific compound are lacking, its structural features are highly relevant for modern medicinal chemistry. The representative synthesis protocol and workflow provided in this guide offer a practical starting point for its use in the laboratory. Further research is needed to explore the full potential of this and related fluorinated building blocks.

- To cite this document: BenchChem. [4-(Benzyloxy)-2-bromo-1-fluorobenzene suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1288525#4-benzyloxy-2-bromo-1-fluorobenzene-suppliers\]](https://www.benchchem.com/product/b1288525#4-benzyloxy-2-bromo-1-fluorobenzene-suppliers)

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